molecular formula C9H10ClNO4 B2917330 4-Chloro-1-(2-methoxyethoxy)-2-nitrobenzene CAS No. 23987-20-4

4-Chloro-1-(2-methoxyethoxy)-2-nitrobenzene

Cat. No.: B2917330
CAS No.: 23987-20-4
M. Wt: 231.63
InChI Key: FDKQZHZBUVSKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-(2-methoxyethoxy)-2-nitrobenzene is a useful research compound. Its molecular formula is C9H10ClNO4 and its molecular weight is 231.63. The purity is usually 95%.
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Scientific Research Applications

Chloroperoxidase-catalyzed Oxidations

The enzyme chloroperoxidase can catalyze the oxidation of 4-chloroaniline, leading to the formation of 4-chloronitrosobenzene. This process showcases the enzyme's utility in synthesizing nitroso compounds from aniline derivatives, offering insights into enzymatic oxidation mechanisms (Corbett, Chipko, & Baden, 1978).

Ethoxylation via Phase-Transfer Catalysts

Ethoxy-4-nitrobenzene synthesis through the reaction of 4-chloronitrobenzene with potassium ethoxide demonstrates the efficiency of phase-transfer catalysts under ultrasound irradiation. This study highlights the kinetic aspects of nucleophilic substitution reactions facilitated by catalysts and ultrasound, contributing to greener and more efficient chemical processes (Wang & Rajendran, 2007).

Synthesis of 4-Methoxyphenol

A novel method for synthesizing 4-methoxyphenol from 4-chloro-1-nitrobenzene illustrates the transformation of nitrobenzene derivatives to valuable phenolic compounds. This research provides insights into optimizing reaction conditions and improving yields for the production of phenolic compounds, which are crucial in various industrial applications (Jian, 2000).

Electrochemical Grafting Studies

Investigating the electrochemical grafting of phenyl layers from diazonium salt solutions onto Si surfaces, this research sheds light on the electronic properties of Si surfaces and the side reactions during grafting. Such studies are vital for developing surface modification techniques for semiconductor devices, enhancing their performance and expanding their application range (Rappich et al., 2006).

Properties

IUPAC Name

4-chloro-1-(2-methoxyethoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4/c1-14-4-5-15-9-3-2-7(10)6-8(9)11(12)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKQZHZBUVSKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.